molecular formula C24H31FN2O4S B607615 GDC-0276 CAS No. 1494581-70-2

GDC-0276

Número de catálogo: B607615
Número CAS: 1494581-70-2
Peso molecular: 462.6 g/mol
Clave InChI: PTCBNPULJWGSML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-0276 es un inhibidor de molécula pequeña novedoso, potente, selectivo y biodisponible por vía oral del canal de sodio NaV1.7. Este compuesto ha sido desarrollado para el tratamiento del dolor, particularmente el dolor crónico, que afecta a millones de personas en todo el mundo. Las terapias actuales para el dolor a menudo tienen efectos adversos que limitan la dosis y no proporcionan un alivio adecuado. This compound tiene como objetivo abordar estas limitaciones al dirigirse a los canales de sodio NaV1.7, que son cruciales para la transducción del dolor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GDC-0276 implica una reacción de sustitución nucleofílica aromática (SNAr) altamente regioselectiva. La ruta sintética incluye varios pasos, comenzando con materiales de partida disponibles comercialmente. El paso clave implica la reacción de un compuesto aromático halogenado con un nucleófilo en condiciones específicas para formar el producto deseado .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y química de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

GDC-0276 sufre varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que se pueden utilizar para investigaciones y desarrollos adicionales. Estos derivados ayudan a comprender la relación estructura-actividad y a optimizar la eficacia y la seguridad del compuesto .

Aplicaciones Científicas De Investigación

Phase 1 Trials

GDC-0276 has undergone several clinical trials to evaluate its safety, tolerability, and pharmacokinetics. A notable Phase 1 trial assessed the compound's effects in healthy subjects, revealing that it was well-tolerated at doses up to 270 mg . The trial monitored adverse events, vital signs, and laboratory tests for safety assessment.

Key Findings:

  • Dosing: this compound was administered in single doses ranging from 2 to 540 mg.
  • Tolerability: The compound was adequately tolerated up to 270 mg in single doses; however, higher doses led to hypotension and liver transaminase elevations .
  • Pharmacokinetics: Plasma exposure increased with dosage, indicating a predictable pharmacokinetic profile that supports further development .

Preclinical Development

This compound was discovered through a structure-based design approach that focused on enhancing metabolic stability and selectivity for NaV1.7 over other sodium channels . Its preclinical profile demonstrated significant efficacy in models of pain, suggesting its potential as a novel analgesic.

Potential Applications

The primary application of this compound lies in the treatment of various pain conditions:

  • Nociceptive Pain: Conditions resulting from tissue damage or injury.
  • Neuropathic Pain: Pain caused by nerve damage or dysfunction.
  • Chronic Pain Syndromes: Including severe cancer-related pain and other persistent pain disorders.

The compound's ability to selectively inhibit NaV1.7 positions it as a promising alternative to traditional analgesics, which often come with significant side effects or limited efficacy .

Comparative Analysis with Other NaVInhibitors

This compound is part of a broader class of NaV1.7 inhibitors that have been developed to address pain management challenges. Below is a comparative table highlighting key features of this compound against other notable inhibitors:

CompoundSelectivityPhase of DevelopmentKey Findings
This compoundHighPhase 1Well-tolerated; effective in preclinical models
GDC-0310HigherPhase 1Improved metabolic stability over this compound
ST-2262HighPreclinicalState-independent inhibition; effective in primate models

Mecanismo De Acción

GDC-0276 ejerce sus efectos inhibiendo selectivamente los canales de sodio NaV1.7. Estos canales son esenciales para la iniciación y propagación de los potenciales de acción en las neuronas sensibles al dolor. Al bloquear estos canales, this compound reduce la transmisión de las señales de dolor al sistema nervioso central. Este mecanismo de acción lo convierte en un candidato prometedor para el tratamiento de diversas afecciones dolorosas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de GDC-0276

This compound destaca por su alta selectividad y potencia para el canal de sodio NaV1.7. Ha mostrado una eficacia robusta en modelos preclínicos de dolor y tiene un perfil farmacocinético favorable. Además, es bien tolerado en pruebas preclínicas de toxicidad, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .

Actividad Biológica

GDC-0276 is a selective inhibitor of the voltage-gated sodium channel NaV1.7, which has been identified as a promising target for the treatment of pain. This compound was developed through a collaborative effort between Xenon Pharmaceuticals and Genentech, focusing on the modulation of NaV1.7 due to its significant role in pain pathways.

This compound functions by selectively inhibiting NaV1.7, which is crucial for transmitting pain signals. The compound exhibits high selectivity over other sodium channel subtypes, which is essential for minimizing side effects associated with broader sodium channel inhibition.

  • IC50 Values : this compound has an IC50 value of approximately 0.4 nM against NaV1.7, demonstrating its potent inhibitory action. In contrast, it shows more than 21-fold selectivity over NaV1.1 and NaV1.2, and up to 1,200-fold selectivity over NaV1.6 .

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound was evaluated in various studies, demonstrating acceptable metabolic stability and favorable pharmacokinetics for potential clinical use.

  • Metabolic Stability : Initial studies indicated that this compound exhibited improved metabolic stability compared to earlier compounds in its class. This stability is crucial for ensuring adequate drug levels in systemic circulation during treatment .
  • Dosing Regimen : The compound was designed to allow for once-daily (QD) dosing, enhancing patient compliance compared to compounds requiring multiple daily doses .

Clinical Development

This compound entered Phase 1 clinical trials but was ultimately discontinued along with its sister compound GDC-0310 due to undisclosed reasons following the initial evaluation of safety and tolerability .

Case Studies and Clinical Findings

A study published in PubMed evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy subjects. Key findings included:

  • Safety Profile : The compound was generally well-tolerated among participants with no serious adverse events reported.
  • Pharmacokinetic Parameters : The study provided data on peak plasma concentrations (Cmax), time to peak concentration (Tmax), and half-life (t1/2), which were consistent with the expected pharmacokinetics for a drug in this class .

Comparative Efficacy with Other Inhibitors

In comparison to other NaV1.7 inhibitors, this compound stands out due to its selectivity and potency:

CompoundIC50 (nM)Selectivity over NaV1.1Selectivity over NaV1.2Selectivity over NaV1.6
This compound0.4>21>21~1200
GDC-03100.6>63~330~330

This table highlights the competitive advantage of this compound in terms of selectivity over other sodium channels, which is critical for minimizing off-target effects during pain management therapies.

Future Directions

Despite the discontinuation of this compound's clinical development, the insights gained from its pharmacological profile contribute significantly to the understanding of NaV1.7 as a therapeutic target. Future research may focus on developing new compounds that build upon the structural and functional characteristics identified during the development of this compound.

Propiedades

IUPAC Name

4-(1-adamantylmethoxy)-N-(azetidin-1-ylsulfonyl)-5-cyclopropyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O4S/c25-21-10-22(31-14-24-11-15-6-16(12-24)8-17(7-15)13-24)19(18-2-3-18)9-20(21)23(28)26-32(29,30)27-4-1-5-27/h9-10,15-18H,1-8,11-14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBNPULJWGSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)S(=O)(=O)NC(=O)C2=C(C=C(C(=C2)C3CC3)OCC45CC6CC(C4)CC(C6)C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.